

Comparative Analysis of AC-386: Specificity Against Related Molecular Targets

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Compound of Interest		
Compound Name:	AC-386	
Cat. No.:	B12418357	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the investigational compound **AC-386**, a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), against other functionally or structurally related kinases. The data presented herein is intended to provide researchers with a clear understanding of **AC-386**'s specificity profile and its potential as a targeted therapeutic agent.

Introduction to AC-386

AC-386 is a novel, orally bioavailable small molecule inhibitor of Bruton's tyrosine kinase (BTK). BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling, which is essential for B-cell proliferation, survival, and differentiation. Dysregulation of the BCR signaling pathway is a hallmark of various B-cell malignancies, making BTK an attractive therapeutic target. This guide evaluates the selectivity of **AC-386** for BTK in comparison to other kinases, particularly those within the TEC family and other kinases with similar ATP-binding pockets.

Quantitative Analysis of Kinase Inhibition

The inhibitory activity of **AC-386** was assessed against a panel of kinases to determine its selectivity profile. The half-maximal inhibitory concentration (IC50) was determined for each kinase. The results are summarized in the table below.



Target Kinase	Kinase Family	AC-386 IC50 (nM)	Ibrutinib IC50 (nM)	Acalabrutinib IC50 (nM)
втк	TEC	0.5	0.5	3
ITK	TEC	50	1.8	>1000
TEC	TEC	35	78	125
ВМХ	TEC	25	12	60
EGFR	RTK	>1000	7.8	>1000
SRC	SRC	800	20	500
LYN	SRC	650	18	450
FYN	SRC	720	25	600

Table 1: Comparative IC50 values of **AC-386** and other BTK inhibitors against a panel of selected kinases. Lower IC50 values indicate greater potency.

Experimental Protocols

In Vitro Kinase Inhibition Assay

The inhibitory activity of **AC-386** was determined using a biochemical in vitro kinase assay. The general protocol is as follows:

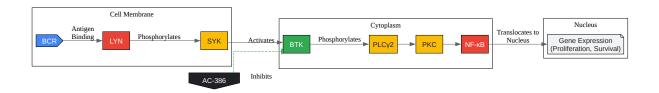
- Reagents and Materials: Recombinant human kinases, corresponding peptide substrates,
 ATP, and test compounds (AC-386, Ibrutinib, Acalabrutinib).
- Assay Procedure:
 - Kinase reactions were performed in 96-well plates.
 - Each well contained the respective kinase, a fluorescently labeled peptide substrate, and
 ATP in a reaction buffer.
 - Test compounds were added at varying concentrations.



- The reaction was initiated by the addition of ATP and incubated at room temperature for a specified time.
- The reaction was stopped, and the amount of phosphorylated substrate was quantified using a fluorescence-based detection method.
- Data Analysis:
 - The percentage of kinase inhibition was calculated for each compound concentration.
 - IC50 values were determined by fitting the concentration-response data to a fourparameter logistic equation using GraphPad Prism software.

Signaling Pathway and Experimental Workflow Diagrams

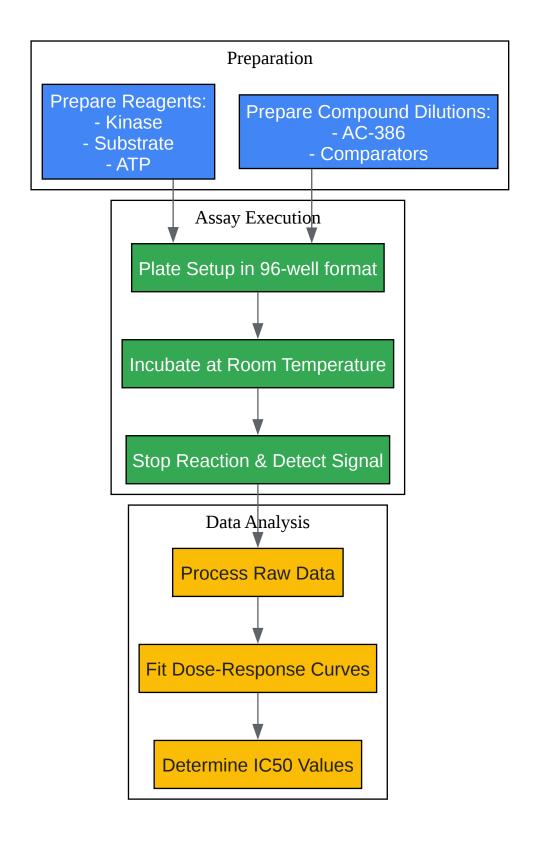
The following diagrams illustrate the B-cell receptor signaling pathway and the experimental workflow for determining kinase inhibition.



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Caption: B-Cell Receptor (BCR) Signaling Pathway and the inhibitory action of **AC-386** on BTK.





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